molecular formula C20H19NO4S2 B11649553 (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11649553
M. Wt: 401.5 g/mol
InChI Key: KTFRIOHLXFUMKT-PDGQHHTCSA-N
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Description

  • The compound’s systematic name is (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one .
  • It belongs to the class of thiazolidin-4-one derivatives , which are intriguing heterocyclic five-membered moieties.
  • Thiazolidine motifs contain sulfur at the first position and nitrogen at the third position, enhancing their pharmacological properties.
  • These compounds serve as valuable building blocks in organic synthesis and medicinal chemistry.
  • Preparation Methods

    • Synthetic routes for this compound involve various approaches:

        Multicomponent reactions: These efficient methods combine multiple reactants in a single step.

        Click reactions: These modular reactions allow for the rapid assembly of complex molecules.

        Nano-catalysis: Nanoparticles act as catalysts, improving selectivity and yield.

        Green chemistry: Environmentally friendly methods minimize waste and use benign reagents.

  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction can yield thiazolidine-4-ones with saturated rings.

      Substitution: Substituents on the benzylidene group can be modified via nucleophilic substitution.

      Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).

      Major Products: These reactions can yield various derivatives with altered functional groups.

  • Scientific Research Applications

    • Thiazolidin-4-ones exhibit diverse biological properties:

        Anticancer: Some derivatives show promising activity against cancer cells.

        Anticonvulsant: Certain compounds have antiseizure effects.

        Antimicrobial: Thiazolidin-4-ones display antibacterial and antifungal properties.

        Anti-inflammatory: They may modulate inflammatory pathways.

        Neuroprotective: Some derivatives protect neurons from damage.

        Antioxidant: Compounds scavenge free radicals.

    • These properties make thiazolidin-4-ones valuable for drug development.
  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While I don’t have specific data on similar compounds, thiazolidin-4-ones are unique due to their sulfur-containing ring and diverse biological activities.

    Properties

    Molecular Formula

    C20H19NO4S2

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    (5Z)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C20H19NO4S2/c1-21-19(22)18(27-20(21)26)12-14-6-3-4-9-17(14)25-11-10-24-16-8-5-7-15(13-16)23-2/h3-9,12-13H,10-11H2,1-2H3/b18-12-

    InChI Key

    KTFRIOHLXFUMKT-PDGQHHTCSA-N

    Isomeric SMILES

    CN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)/SC1=S

    Canonical SMILES

    CN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)SC1=S

    Origin of Product

    United States

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